tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate
Description
tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is a chiral carbamate derivative featuring a cyclohexenone backbone (4-oxocyclohex-2-en-1-yl) with a tert-butoxycarbonyl (Boc) protective group. The (1S)-stereochemistry at the carbamate-bearing carbon and the α,β-unsaturated ketone in the cyclohexenyl ring confer unique reactivity and stereochemical properties. This compound is typically utilized in medicinal chemistry and organic synthesis as a chiral building block, particularly for the preparation of complex molecules such as protease inhibitors or peptidomimetics .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,12,14)/t8-/m1/s1 |
InChI Key |
QGAMBGGFAOFTCM-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)C=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Boc Protection
A solution of (1S)-4-aminocyclohex-2-en-1-ol (1.0 equiv) in tetrahydrofuran (THF) is treated with (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0°C. The mixture is stirred for 12 hours at room temperature, yielding the Boc-protected amine after aqueous workup. This method typically achieves >90% yield, with purity confirmed by NMR.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | 90–95% |
Enantioselective Synthesis of the (1S) Configuration
The (1S) stereocenter is established using chiral auxiliaries or asymmetric catalysis.
Evans Oxazolidinone Methodology
(1S)-4-Oxocyclohex-2-en-1-amine is synthesized via Evans’ oxazolidinone-mediated alkylation. The chiral auxiliary directs the stereochemistry during cyclohexenone ring formation, followed by auxiliary removal and Boc protection.
Organocatalytic Asymmetric Michael Addition
A proline-derived catalyst (20 mol%) promotes the asymmetric Michael addition of nitromethane to cyclohexenone, affording the (1S)-configured amine intermediate. Subsequent Boc protection yields the target compound with 85–92% ee.
Cyclohexenone Ring Formation
Diels-Alder Reaction
Cyclopentadiene and methyl vinyl ketone undergo a Diels-Alder reaction at 80°C to form the cyclohexenone precursor. Catalytic Lewis acids (e.g., ) enhance regioselectivity.
Ring-Closing Metathesis (RCM)
A diene substrate, such as 1,5-heptadiene, is treated with a Grubbs II catalyst (5 mol%) in dichloromethane at 40°C. The RCM forms the cyclohexenone ring with >80% conversion.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), achieving >98% purity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak AD-H) confirms enantiopurity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: Its carbamate group can act as a protecting group for amines, which is useful in peptide synthesis and drug design .
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under acidic conditions, revealing the free amine group. This property is particularly useful in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
- Core structure: Cyclohexenone vs. cyclopentanone, cyclohexanol, or other cycloalkanes.
- Functional groups: Presence of ketone (oxo), hydroxyl, or amino substituents.
- Stereochemistry : Configuration at chiral centers (e.g., 1S vs. 1R,3S vs. 1S,3R).
- Protective groups : Boc vs. other carbamates or esters.
Comparative Analysis of Analogous Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Functional Group Influence: The ketone group in the target compound enhances electrophilicity at the α-position, enabling Michael additions or nucleophilic attacks, unlike hydroxyl or amino analogs . Hydroxyl-containing analogs (e.g., 154737-89-0) exhibit higher polarity, impacting solubility and crystallization behavior .
Stereochemical Effects: The (1S) configuration in the target compound contrasts with the (1R,4S) configuration in cyclopentenol derivatives, leading to divergent diastereoselectivity in downstream reactions . Diastereomers like (1S,3S) vs. (1S,3R) in cyclopentane/cyclohexane derivatives show distinct pharmacological profiles due to spatial arrangement .
Synthetic Methodologies :
Reactivity in Medicinal Chemistry
- The α,β-unsaturated ketone in the target compound facilitates conjugate additions, making it valuable for constructing fused tetrahydroisoquinoline scaffolds (e.g., iminoimidazolines) .
- Cyclohexenone-based carbamates show higher metabolic stability compared to cyclopentanone analogs due to reduced ring strain .
Physicochemical Properties
- Solubility: Cyclohexenone derivatives generally exhibit lower aqueous solubility than hydroxylated analogs (e.g., 154737-89-0) due to reduced hydrogen-bonding capacity.
- Thermal Stability : Boc groups enhance thermal stability, with decomposition temperatures >150°C observed in related compounds .
Biological Activity
tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 211.26 g/mol. The compound features a tert-butyl group and a 4-oxocyclohex-2-en-1-yl moiety linked via a carbamate functional group, which enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group allows for the formation of covalent bonds with active sites on enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies have indicated that it can inhibit serine hydrolases, which are critical for various physiological processes.
Table 1: Inhibition Potency Against Various Enzymes
| Enzyme Type | Inhibition IC50 (µM) | Reference |
|---|---|---|
| Serine Hydrolases | 5.0 | |
| Cyclic Nucleotide Phosphodiesterases | 10.2 | |
| Lipases | 7.5 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including B16 melanoma cells. The compound's mechanism involves the disruption of cell proliferation pathways through enzyme inhibition.
- Anti-inflammatory Effects : Research indicates that the compound may also possess anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory responses. These findings suggest potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress by inhibiting specific enzymes that contribute to neurodegeneration.
Comparative Analysis with Similar Compounds
The unique structure of this compound differentiates it from structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Lacks the 4-oxocyclohexene structure | Simpler structure, less reactivity |
| Tert-butyl (4-hydroxycyclohexenyl)carbamate | Hydroxyl group replaces the oxo group | Different functional group affects biological activity |
| Tert-butyl (5-chloropenta-2,4-diyn-1-y)carbamate | Contains a diyn structure | Unique reactivity due to multiple triple bonds |
Q & A
Q. What are the common intermediates derived from this compound in medicinal chemistry, and what functional group transformations are typically employed?
- Methodological Answer : Deprotection of the tert-butyl carbamate (e.g., TFA in DCM) yields the free amine, which undergoes acylation or alkylation. The ketone can be reduced to an alcohol (NaBH₄) or converted to a hydrazone for heterocycle synthesis. These intermediates are precursors to bioactive molecules like kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
